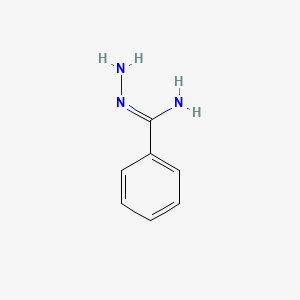

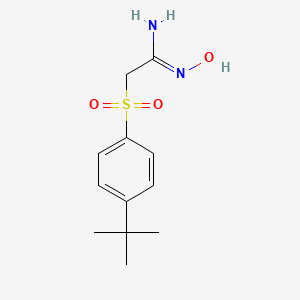

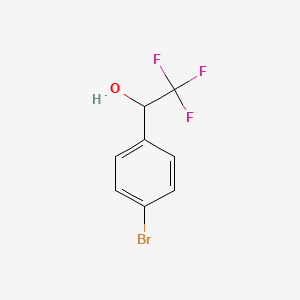

![molecular formula C24H24B2Br2N2O4 B1279270 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide CAS No. 420816-02-0](/img/structure/B1279270.png)

4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide, also known as viologen-boronate, is a type of viologen derivative. It is a boronic acid functionalized derivative of viologen that may be useful as a saccharide sensor in biological fluids .

Synthesis Analysis

The synthesis of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts . This reaction has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .Molecular Structure Analysis

The molecular formula of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is C24H24B2Br2N2O4. The molecule has a weight of 585.9 g/mol.Chemical Reactions Analysis

The chemical reactions of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide involve discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reduction of the three bipyridinium groups in the hexacationic trimer occurs by the addition of three electrons at the same potential (−0.65 V) .Scientific Research Applications

Synthesis of Conjugated Oligomers

The compound has been used in the synthesis of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed for this purpose .

Electrochemical Properties

These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reduction of the three bipyridinium groups in the hexacationic trimer 3, giving a tris (radical cation), occurs by the addition of three electrons at the same potential (−0.65 V) .

Building Blocks for Responsive Compounds

Mono- and di-quaternized 4,4’-bipyridine derivatives are key building blocks for medium- and environment-responsive compounds . Their redox activity and electrochromic aptitude are exploited in various applications .

Chromic Materials

These derivatives often give rise to interesting phenomena, such as various types of chromism . This includes solvatochromism and thermochromism .

Molecular Motors and Machines

4,4’-Bipyridine is widely utilized as a building block in numerous high-tech applications including molecular motors , machines , and switches .

Supramolecular Chemistry

4,4’-Bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand . It often appears in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .

Mechanism of Action

Target of Action

It is known that bipyridinium compounds often interact with biological macromolecules such as proteins and nucleic acids .

Mode of Action

The compound, being a boronic acid functionalized derivative of viologen, may act as a saccharide sensor in biological fluids

Biochemical Pathways

It is known that bipyridinium compounds can undergo redox reactions, which may influence various biochemical pathways .

Result of Action

Given its potential role as a saccharide sensor, it may influence cellular processes related to carbohydrate metabolism .

properties

IUPAC Name |

[2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-7-3-1-5-21(23)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-22-6-2-4-8-24(22)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSHOLZYTUDGAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4B(O)O)(O)O.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B2Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436511 |

Source

|

| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide | |

CAS RN |

420816-02-0 |

Source

|

| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

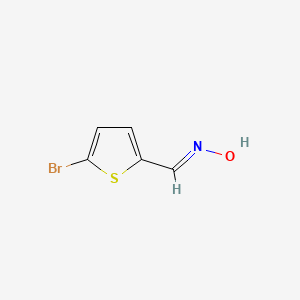

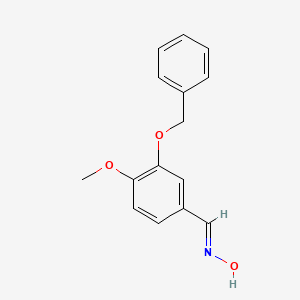

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)

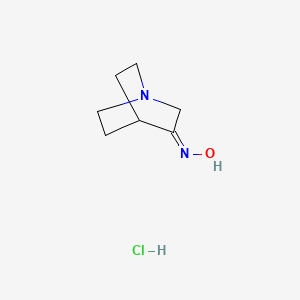

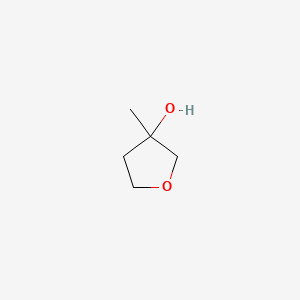

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)

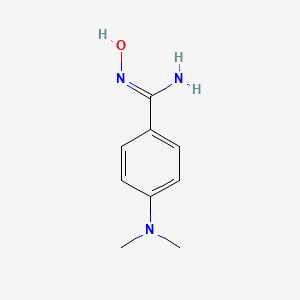

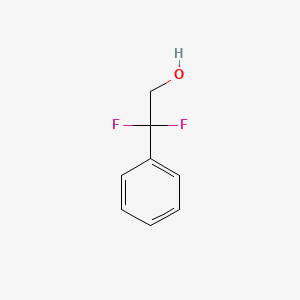

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)